rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
Description
rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a cyclopropane derivative featuring an ethyl ester group and a pyridin-3-yl substituent. Its stereochemistry is defined by the relative (1R,2R) configuration. Cyclopropane derivatives are valued in medicinal chemistry and agrochemicals due to their strained ring system, which imparts unique reactivity and biological activity.
Properties
IUPAC Name |
ethyl (1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJRLFYGNIHAR-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure (Adapted from):
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Substrate Preparation : 3-Vinylpyridine is dissolved in anhydrous toluene or dichloromethane.
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Catalyst Activation : Rhodium(II) acetate (2 mol%) or CuI (5 mol%) with triphenylphosphine is added under inert atmosphere.
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Diazo Compound Addition : Ethyl diazoacetate (1.2 equiv) is introduced dropwise at 0–5°C.
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Reaction Conditions : Stirred at 25°C for 12–24 hours.
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Work-Up : The mixture is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–85% | |
| Diastereomeric Ratio (dr) | 3:1 to 5:1 (trans:cis) | |
| Enantiomeric Excess (ee) | 90–97% (with chiral catalysts) |
Mechanistic Insight :
The reaction proceeds via a metallocarbene intermediate, where the catalyst coordinates to ethyl diazoacetate, generating a carbene species that undergoes [2+1] cycloaddition with the pyridinyl alkene.
Asymmetric Synthesis Using Chiral Catalysts
Chiral cobalt porphyrin complexes or Box-Cu catalysts enable enantioselective cyclopropanation. For example, [Co(3,5-DiBu-ChenPhyrin)] achieves high stereocontrol (97% ee) in cyclopropane formation.
Optimized Protocol :
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Catalyst Loading : 0.5–1 mol% chiral Co(II) porphyrin.
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Solvent : Toluene or dichloromethane.
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Temperature : 80°C (microwave-assisted).
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Post-Reaction : Hydrolysis with 4M HCl in dioxane yields the carboxylic acid, which is esterified with ethanol/H₂SO₄.
Stereochemical Outcome :
| Catalyst | ee (%) | Configuration |
|---|---|---|
| Co(3,5-DiBu-ChenPhyrin) | 97 | (1R,2R) |
| Box-Cu(OTf)₂ | 92 | (1R,2R) |
Alternative Routes: Cyclopropane Ring-Opening and Rearrangement
Less common methods include:
Example :
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Substrate : Ethyl 3-(pyridin-3-yl)acrylate.
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Reagent : Trimethylsulfoxonium iodide, NaH in DMSO.
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Conditions : 60°C, 6 hours.
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Yield : 55% (dr 2:1).
Purification and Characterization
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Chromatography : Silica gel (hexane/EtOAc 4:1) resolves diastereomers.
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Crystallization : Recrystallization from ethanol/water enhances enantiopurity.
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Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Rh(II)-Catalyzed | 85 | 90 | High | $$$ |
| Co-Porphyrin Asymmetric | 78 | 97 | Moderate | $$$$ |
| Kulinkovich Reaction | 55 | N/A | Low | $$ |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form new cyclopropane compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New cyclopropane derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for constructing novel compounds with potential biological activity .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The electronic and steric nature of substituents significantly influences physical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Pyridinyl vs. Phenyl Derivatives : The pyridinyl group introduces nitrogen-based polarity, likely increasing solubility in polar solvents compared to phenyl or tolyl analogs. However, specific data for the target compound are unavailable.
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl substituent (electron-donating) in results in a higher boiling point (309.4°C) than the m-tolyl analog (285.6°C) . Pyridinyl (electron-withdrawing) may further elevate boiling points due to dipole interactions.
- Steric Effects: Bulky groups like Boc-aminomethyl (e.g., CAS 946598-53-4, MW 243.30 ) reduce volatility but enhance steric hindrance, influencing reactivity.
Biological Activity
rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS Number: 484654-39-9) is a cyclopropane derivative with a pyridine moiety that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Cyclopropane derivatives, including this compound, are known to exhibit a range of biological activities due to their unique structural properties. These compounds have been studied for their roles in enzyme inhibition, antimicrobial activity, and potential therapeutic applications in various diseases.
- Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors for various enzymes. For instance, they may interfere with key metabolic pathways by inhibiting enzymes involved in the biosynthesis of critical biomolecules.
- Antimicrobial Activity : Some studies have shown that cyclopropane-containing compounds possess antimicrobial properties against a range of pathogens, making them candidates for antibiotic development .
- Neurochemical Effects : The interaction of pyridine rings with neurochemical pathways suggests potential applications in treating neurological disorders .
Study 1: Antimicrobial Activity
A study published in the Journal of Organic Chemistry highlighted the antimicrobial properties of cyclopropane derivatives, including this compound. The compound demonstrated significant inhibitory effects against certain bacterial strains, indicating its potential as a novel antibiotic agent .
Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition profile of related cyclopropane compounds revealed that this compound effectively inhibits specific enzymes linked to metabolic disorders. This inhibition could lead to therapeutic benefits in conditions such as diabetes and obesity .
Study 3: Neuropharmacological Effects
A neuropharmacological study explored the effects of pyridine-containing cyclopropanes on neurotransmitter systems. The results indicated that this compound modulates dopamine and serotonin pathways, suggesting its potential use in treating mood disorders .
Data Summary
| Activity Type | Findings |
|---|---|
| Antimicrobial | Significant inhibition against bacterial strains |
| Enzyme Inhibition | Effective against enzymes related to metabolic disorders |
| Neurochemical Effects | Modulates neurotransmitter systems (dopamine and serotonin) |
Q & A
Q. What are the standard synthetic routes for preparing rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate, and how is stereochemical control achieved?
The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl pyridine derivatives) using catalysts like transition metals or chiral auxiliaries. For example, diastereoselective cyclopropanation can be achieved via sulfur ylide-mediated reactions or Simmons–Smith protocols, where steric and electronic factors dictate stereoselectivity . Post-cyclopropanation modifications (e.g., esterification) are optimized using anhydrous solvents (THF, acetonitrile) and controlled temperatures (0–25°C). Characterization via H/C NMR and IR confirms regiochemistry and functional group integrity .
Q. How are the physicochemical properties (e.g., stability, solubility) of this compound characterized for experimental use?
Key properties include:
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy.
- Thermal stability : Analyzed via differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Hygroscopicity : Assessed under controlled humidity (e.g., 40–60% RH) using gravimetric methods. Similar cyclopropane derivatives exhibit densities ~1.3–1.4 g/cm³ and boiling points >300°C, suggesting moderate thermal stability .
Q. What analytical techniques are critical for confirming the stereochemistry of this cyclopropane derivative?
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- X-ray crystallography : Provides definitive stereochemical assignment via crystal structure determination (e.g., Acta Crystallographica protocols) .
- Optical rotation : Measured with a polarimeter to verify enantiomeric excess (ee) ≥95% .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyclopropane ring in cross-coupling reactions?
The strained cyclopropane ring undergoes ring-opening or functionalization under specific conditions. For example:
- Electrophilic substitution : Pyridine directs reactivity at the cyclopropane’s less hindered position.
- Transition metal catalysis : Pd-mediated couplings (e.g., Suzuki) require ligand tuning to avoid ring cleavage. Computational studies (DFT) predict regioselectivity based on frontier molecular orbital interactions .
Q. What strategies resolve contradictions in diastereoselectivity data during nucleophilic additions to related cyclopropane esters?
Conflicting selectivity may arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Methodological approaches include:
- Temperature-dependent studies : Lower temperatures favor kinetic products.
- Additive screening : Lewis acids (e.g., ZnCl₂) or chiral ligands modulate transition states.
- In-situ monitoring : ReactIR or NMR tracks intermediate formation to identify dominant pathways .
Q. How can computational modeling optimize reaction conditions for functionalizing the pyridinyl-cyclopropane scaffold?
- Molecular dynamics (MD) simulations : Predict solvent effects on reaction trajectories.
- Docking studies : Map binding interactions for enzyme-targeted derivatives (e.g., kinase inhibitors).
- Machine learning (ML) : Trains models on existing cyclopropane reaction datasets to predict yields/selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
